molecular formula C21H19N3O5 B2838814 2-(1H-indol-3-yl)-N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-2-oxoacetamide CAS No. 954675-45-7

2-(1H-indol-3-yl)-N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-2-oxoacetamide

Cat. No.: B2838814
CAS No.: 954675-45-7
M. Wt: 393.399
InChI Key: ALVPBUBKMDJURR-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-2-oxoacetamide is a complex organic compound that features an indole core, a methoxyphenyl group, and an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-2-oxoacetamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, often using methoxybenzene and a suitable electrophile.

    Construction of the Oxazolidinone Ring: The oxazolidinone ring is typically formed via cyclization reactions involving amino alcohols and carbonyl compounds.

    Final Coupling: The final step involves coupling the indole core with the oxazolidinone intermediate, often using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole core can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-diones.

    Reduction: Reduction of the oxazolidinone ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the corresponding amino alcohol.

    Substitution: The methoxy group on the phenyl ring can be substituted via nucleophilic aromatic substitution, using reagents such as sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Oxidation: Indole-2,3-diones

    Reduction: Amino alcohols

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 2-(1H-indol-3-yl)-N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-2-oxoacetamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor modulation, or antimicrobial activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, infectious diseases, or neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-2-oxoacetamide depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-indol-3-yl)-N-(2-oxo-2-phenylethyl)-2-oxoacetamide
  • 2-(1H-indol-3-yl)-N-(2-oxo-2-(4-methoxyphenyl)ethyl)-2-oxoacetamide
  • 2-(1H-indol-3-yl)-N-(2-oxo-2-(3,4-dimethoxyphenyl)ethyl)-2-oxoacetamide

Uniqueness

Compared to similar compounds, 2-(1H-indol-3-yl)-N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-2-oxoacetamide stands out due to the presence of the oxazolidinone ring, which can impart unique biological activities and chemical reactivity. This structural feature may enhance its binding affinity to specific molecular targets or improve its pharmacokinetic properties.

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[[3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5/c1-28-14-6-4-5-13(9-14)24-12-15(29-21(24)27)10-23-20(26)19(25)17-11-22-18-8-3-2-7-16(17)18/h2-9,11,15,22H,10,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVPBUBKMDJURR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(OC2=O)CNC(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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